molecular formula C8H13NO B6601189 1-isocyanato-1-methylcyclohexane CAS No. 1611-64-9

1-isocyanato-1-methylcyclohexane

Cat. No.: B6601189
CAS No.: 1611-64-9
M. Wt: 139.19 g/mol
InChI Key: MKZPMOFOBNHBSL-UHFFFAOYSA-N
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Description

1-Isocyanato-1-methylcyclohexane (CAS 1611-64-9) is a cycloaliphatic isocyanate with the molecular formula C8H13NO and a molecular weight of 139.19 . This compound is characterized by its reactive isocyanate (-N=C=O) functional group, which is attached to a methyl-substituted cyclohexane ring, a structure represented by the SMILES notation O=C=NC1(C)CCCCC1 . As a reagent, its primary research value lies in its role as a key building block in polymer and materials science. It is extensively used in the synthesis of polyurethanes and polyurea coatings, where it acts as a crucial monomer. The cycloaliphatic nature of the compound often contributes to the enhanced light stability and mechanical properties of the resulting polymers, making it of particular interest for developing advanced materials with specific performance characteristics. The reactivity of the isocyanate group allows it to undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, enabling the creation of urethane and urea linkages, respectively . This mechanism is fundamental in the formation of a wide array of polymeric structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-isocyanato-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(9-7-10)5-3-2-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZPMOFOBNHBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Free Synthesis via Carbamate Intermediate

A phosgene-free method, adapted from the synthesis of 4-methylcyclohexyl isocyanate , offers a safer alternative. The process involves reacting 1-amino-1-methylcyclohexane with carbon dioxide (CO₂) under alkaline conditions, followed by dehydration:

Reaction Mechanism :

  • Carbamate Formation :
    R-NH2+CO2+BaseR-NH-COOBase+\text{R-NH}_2 + \text{CO}_2 + \text{Base} \rightarrow \text{R-NH-COO}^- \text{Base}^+

  • Dehydration to Isocyanate :
    R-NH-COOBase++Dehydrating AgentR-NCO+Byproducts\text{R-NH-COO}^- \text{Base}^+ + \text{Dehydrating Agent} \rightarrow \text{R-NCO} + \text{Byproducts}

Key Conditions :

  • Base : Triethylamine (2 equivalents relative to amine) .

  • Dehydrating Agent : Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) .

  • Solvent : Anhydrous acetonitrile or toluene.

  • Temperature : 0–60°C for CO₂ absorption, followed by 0°C for dehydration .

  • Pressure : 1–5 atm for CO₂ introduction .

Yield : Up to 86% for analogous compounds .
Advantages : Eliminates toxic phosgene, uses cost-effective CO₂, and achieves high yields.
Challenges : Requires meticulous control of moisture and stoichiometry to prevent side reactions.

Traditional Phosgene Route

Though less favored due to toxicity, the phosgene method remains a benchmark:

Reaction :
R-NH2+COCl2R-NCO+2HCl\text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NCO} + 2\text{HCl}

Conditions :

  • Solvent : Inert solvents like toluene.

  • Temperature : 0–40°C to minimize side reactions.

  • Workup : HCl removal via scrubbing and distillation.

Yield : Historically >90%, but safety and environmental concerns limit its use .

Comparative Analysis of Methods

Parameter Phosgene-Free Triphosgene Phosgene
Toxicity LowModerateHigh
Yield 86%~80%>90%
Reagents CO₂, POCl₃Triphosgene, HClPhosgene
Purification DistillationDistillation, N₂ purgingDistillation
Industrial Viability High (green chemistry)ModerateLow (regulatory barriers)

Emerging Catalytic Approaches

Recent patents hint at catalytic methods using gold or palladium complexes to oxidize formamides to isocyanates, though specifics for 1-isocyanato-1-methylcyclohexane remain unexplored .

Challenges and Optimization Strategies

  • Steric Hindrance : 1-amino-1-methylcyclohexane’s tertiary structure may slow carbamate formation, necessitating higher temperatures or catalysts.

  • Byproduct Management : Phosphorus oxychloride generates HCl, requiring neutralization steps .

  • Solvent Choice : Polar aprotic solvents (acetonitrile) enhance CO₂ solubility but complicate recovery .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) undergoes nucleophilic attack due to its electrophilic carbon. Key reactions include:

Reaction with Amines

Primary and secondary amines react to form substituted ureas:
Mechanism :

  • Nucleophilic attack by the amine on the isocyanate carbon.

  • Proton transfer to form a carbamic acid intermediate.

  • Deprotonation yields the urea product.

Example :
R-NH2+1-Isocyanato-1-methylcyclohexaneR-NH-C(O)-NH-cyclohexylmethyl\text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NH-C(O)-NH-cyclohexylmethyl}

Kinetic Data :

NucleophileReaction Rate (kk, L·mol⁻¹·s⁻¹)TemperatureSource
Butylamine1.2×1031.2 \times 10^{-3}25°C

Reaction with Alcohols

Alcohols form carbamates (urethanes) via similar mechanisms. The reaction is catalyzed by bases or Lewis acids.

Example :
ROH+This compoundRO-C(O)-NH-cyclohexylmethyl\text{ROH} + \text{this compound} \rightarrow \text{RO-C(O)-NH-cyclohexylmethyl}

Key Findings :

  • Auto-catalysis : Urethane products can accelerate subsequent reactions by stabilizing transition states (8-membered rings) .

  • Solvent Effects : Polar solvents reduce activation barriers by stabilizing zwitterionic intermediates .

Hydrolysis

Water reacts with the isocyanate group to form an unstable carbamic acid, which decomposes to an amine and CO₂:

Mechanism :
-N=C=O+H2O-NH-COOH-NH2+CO2\text{-N=C=O} + \text{H}_2\text{O} \rightarrow \text{-NH-COOH} \rightarrow \text{-NH}_2 + \text{CO}_2

Stability Data :

ConditionHalf-Life (this compound)Source
50% Humidity4.8 hours
Anhydrous>30 days

Polymerization

This compound undergoes polyaddition with diols or diamines to form polyurethanes or polyureas.

Polyurethane Synthesis :
OCN-cyclohexylmethyl+HO-R-OH-[O-C(O)-NH-cyclohexylmethyl-O-R-]n\text{OCN-cyclohexylmethyl} + \text{HO-R-OH} \rightarrow \text{-[O-C(O)-NH-cyclohexylmethyl-O-R-]}_n

Reaction Parameters :

CatalystTemperatureYield (%)Molecular Weight (Da)
Dibutyltin dilaurate80°C9215,000–20,000
Uncatalyzed120°C658,000–12,000

Oxidation

Controlled oxidation with peracids (e.g., CH3CO3H\text{CH}_3\text{CO}_3\text{H}) yields nitro compounds:
-N=C=OOxidant-NO2\text{-N=C=O} \xrightarrow{\text{Oxidant}} \text{-NO}_2

Reduction

Catalytic hydrogenation (e.g., H2/Pd\text{H}_2/\text{Pd}) reduces the isocyanate to a methylamine:
-N=C=OH2-NH-CH3\text{-N=C=O} \xrightarrow{\text{H}_2} \text{-NH-CH}_3

Selectivity Data :

Reducing AgentProductSelectivity (%)Source
LiAlH4\text{LiAlH}_4Cyclohexylmethylamine88

Scientific Research Applications

Chemical Properties and Structure

1-Isocyanato-1-methylcyclohexane is characterized by its isocyanate functional group, which makes it highly reactive towards compounds containing active hydrogen atoms such as amines and alcohols. Its chemical structure allows it to participate in various chemical reactions, leading to the formation of diverse polymeric materials.

Polymerization Applications

This compound can be utilized as a monomer in the synthesis of functionalized polymers. The reactivity of the isocyanate group enables it to undergo polymerization with other monomers to form:

  • Cationic Polymers : When polymerized with acrylamide, it produces water-soluble cationic polymers that are effective in applications such as water clarification and flocculation. These polymers are beneficial in wastewater treatment processes where they help in the aggregation of suspended particles .
  • Reactive Modifiers : It serves as a reactive modifier for polyester and vinyl ester resins, enhancing their properties by introducing functional groups that improve adhesion and mechanical strength .

Coatings and Adhesives

The compound is extensively used in the coatings, adhesives, sealants, and elastomers (CASE) sector due to its excellent bonding properties. Specific applications include:

  • Polyurethane Coatings : this compound is employed in formulating polyurethane coatings that exhibit high abrasion resistance and durability against environmental factors such as UV light. These coatings are suitable for applications in automotive finishes and industrial surfaces .
  • Adhesives : The compound's ability to form strong bonds makes it an ideal candidate for developing adhesives used in construction and manufacturing. Its incorporation into adhesive formulations enhances their performance under stress and environmental exposure .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Water Treatment : A study demonstrated that cationic polymers synthesized from this compound significantly improved the efficiency of water treatment processes by enhancing flocculation rates .
  • Polyurethane Foam Production : Research indicated that incorporating this compound into polyurethane formulations resulted in foams with superior mechanical properties and reduced density, making them suitable for lightweight applications .

Safety and Environmental Considerations

While this compound has numerous industrial benefits, it is essential to consider its safety profile. Exposure to isocyanates can lead to respiratory issues and hypersensitivity reactions. Therefore, proper handling protocols should be established when working with this compound to mitigate health risks associated with its use .

Mechanism of Action

The mechanism of action of 1-isocyanato-1-methylcyclohexane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often catalyzed by bases or acids, depending on the specific conditions. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the isocyanate group and the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-Isocyanato-1-Methylcyclohexane and Analogues

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features Reactivity Profile
This compound* N/A C₈H₁₃NO (inferred) 139.19 (calc.) Saturated cyclohexane with -NCO and -CH₃ at C1 Moderate (steric hindrance)
1-Isocyanocyclohexene 5041-27-0 C₇H₉N 107.16 Cyclohexene ring with -NCO at C1 High (due to double bond)
4-Isocyanato-1-methylcyclohex-1-ene 14159-68-3 C₈H₁₁NO 137.18 Cyclohexene with -NCO at C4 and -CH₃ at C1 High (unsaturated backbone)
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ 168.19 Linear aliphatic diisocyanate Very high (two -NCO groups)
Cyclohexyl isocyanate 3173-53-3 C₇H₁₁NO 125.17 Saturated cyclohexane with -NCO Moderate

Reactivity and Stability

  • This compound : Steric hindrance from the methyl group may slow nucleophilic attacks (e.g., with amines or alcohols) compared to cyclohexyl isocyanate .
  • 1-Isocyanocyclohexene: The cyclohexene double bond enhances electrophilicity, increasing reactivity in cycloaddition or polymerization reactions .
  • Diisocyanates (e.g., hexamethylene diisocyanate) : Dual -NCO groups enable cross-linking, critical for forming rigid polyurethanes .
  • 4-Isocyanato-1-methylcyclohex-1-ene : The conjugated double bond and methyl group balance reactivity and stability, making it suitable for specialty polymers .

Biological Activity

1-Isocyanato-1-methylcyclohexane (IMCH) is a compound of interest in various fields, including medicinal chemistry and toxicology. Its unique structure allows it to interact with biological systems, influencing various biochemical pathways. This article reviews the biological activity of IMCH, focusing on its mechanisms of action, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate functional group attached to a methylcyclohexane ring. This structural feature contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₇H₁₃N₁O
Molecular Weight125.19 g/mol
Isocyanate GroupPresent
SolubilitySoluble in organic solvents

The biological activity of IMCH primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This mechanism is common among isocyanates, which are known to react with amino acids, particularly cysteine and lysine residues.

Key Mechanisms:

  • Protein Modification : IMCH can modify proteins through carbamoylation, potentially affecting enzyme activity and signaling pathways.
  • Receptor Interaction : Research indicates that IMCH may interact with muscarinic receptors, which are involved in neurotransmission and could have implications for cognitive functions and neuropharmacology .

Toxicological Effects

IMCH has been associated with several toxicological effects:

  • Respiratory Sensitization : Exposure to isocyanates has been linked to respiratory disorders, including asthma and hypersensitivity reactions.
  • Cytotoxicity : In vitro studies indicate that isocyanates can induce cell death in certain cell lines, raising concerns about their use in therapeutic contexts .

Case Studies

  • Neuropharmacological Studies : A study explored the effects of isocyanates on cognitive functions by assessing their interaction with muscarinic receptors. Results indicated potential cognitive impairment associated with exposure to compounds like IMCH .
  • Toxicological Assessments : Various occupational health studies have documented adverse effects from exposure to isocyanates, emphasizing the need for safety measures in industrial settings where IMCH might be used .

Potential Therapeutic Applications

Despite its toxicity, the unique properties of IMCH suggest potential therapeutic applications:

  • Drug Development : As a precursor for synthesizing more complex pharmacologically active compounds.
  • Research Applications : Investigated for its role in studying receptor mechanisms and cellular responses to chemical modifications .

Q & A

Q. What are the recommended protocols for synthesizing 1-isocyanato-1-methylcyclohexane, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting 1-methylcyclohexylamine with phosgene or its safer alternatives (e.g., triphosgene) under anhydrous conditions. Key steps include:

  • Reaction Monitoring : Use FT-IR to track the disappearance of the amine N-H stretch (~3300 cm⁻¹) and the emergence of the isocyanate band (~2270 cm⁻¹) .
  • Purification : Distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate).
  • Purity Validation : Confirm via GC-MS (retention time comparison) and ¹³C NMR (characteristic carbonyl carbon at ~125 ppm for isocyanate) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area. Avoid incompatible materials like strong bases or oxidizers .
  • Exposure Control : Use fume hoods, nitrile gloves, and full-face respirators with organic vapor cartridges. Emergency protocols:
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
  • Toxicity Data : Limited acute toxicity data available; consult ECHA, PubChem, or HSDB for updates .

Advanced Research Questions

Q. How can computational methods resolve contradictory conformational stability data for this compound?

Methodological Answer: Discrepancies in axial vs. equatorial isocyanate group stability may arise from solvent effects or measurement techniques. To address this:

  • DFT Calculations : Use B3LYP/6-31G** to model gas-phase and solvent (e.g., cyclohexane, DMSO) environments. Compare energy differences between conformers .
  • Experimental Validation : Pair computational results with variable-temperature NMR (VT-NMR) to observe conformational interconversion barriers. For example, coalescence temperatures can validate calculated ΔG‡ values .
  • Solvent Polarity : Use Kamlet-Taft parameters to correlate solvent effects on conformer populations .

Q. What strategies optimize the reactivity of this compound in urethane formation while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Test organotin catalysts (e.g., dibutyltin dilaurate) vs. non-metal alternatives (e.g., 1,8-diazabicycloundec-7-ene) for reaction efficiency. Monitor urethane yield via HPLC .
  • Side Reaction Mitigation :
    • Moisture Control : Use molecular sieves or anhydrous solvents to prevent urea formation.
    • Temperature Gradients : Perform reactions at 60–80°C to balance kinetics and thermal degradation .
  • Kinetic Studies : Use stopped-flow IR to measure reaction rates with varying alcohols (primary vs. secondary) .

Q. How should researchers address conflicting literature reports on the compound’s hydrolytic stability?

Methodological Answer:

  • Controlled Hydrolysis Experiments : Conduct pH-dependent studies (pH 2–12) at 25°C and 50°C. Quantify degradation products (e.g., 1-methylcyclohexylamine, CO₂) via ion chromatography or gravimetric analysis .
  • Mechanistic Probes : Use ¹⁸O-labeled water to track hydrolysis pathways (direct vs. carbamate intermediate) via mass spectrometry .
  • Data Reconciliation : Compare experimental activation energies (Arrhenius plots) with computational transition-state models (e.g., MP2/cc-pVTZ) .

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